1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a tetrahydroindazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor to introduce the nitrophenyl group, followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the cyclization of the intermediate to form the tetrahydroindazole ring. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) are typical methods.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)-2-(trifluoromethyl)benzamide: Shares the nitrophenyl and trifluoromethyl groups but differs in the core structure.
2-Nitrophenyl-α-trifluoromethyl Carbinols: Similar functional groups but different overall structure.
Uniqueness
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Biological Activity
1-(2-Nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C12H10F3N3O2
- Molecular Weight : 273.22 g/mol
- CAS Number : [Not available in the search results]
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the nitrophenyl and trifluoromethyl groups is crucial for enhancing the biological activity of the resulting compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various indazole derivatives. While specific data for this compound is limited, related compounds have shown significant antiproliferative effects against cancer cell lines. For instance:
- Compound Evaluation : A study on similar indazole derivatives showed IC50 values ranging from 1.1 to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating promising anticancer properties .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 | 1.1 |
Compound B | HCT-116 | 2.6 |
Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial efficacy of indazole derivatives has also been explored. Compounds similar to the target compound have demonstrated activity against a range of bacteria including Escherichia coli and Staphylococcus aureus.
- Inhibition Studies : Some derivatives exhibited good inhibition with MIC values below 10 μg/mL against these pathogens .
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | <10 |
S. aureus | <10 |
The proposed mechanisms for the biological activities of indazole derivatives include:
- Thymidylate Synthase Inhibition : This mechanism is crucial for anticancer activity as it disrupts DNA synthesis.
- Antimicrobial Mechanisms : These may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Studies
Several case studies have documented the synthesis and biological evaluation of indazole derivatives:
- Study on Indazole Derivatives : Researchers synthesized a series of indazole compounds and tested their cytotoxicity against various cancer cell lines. The most potent derivatives were found to inhibit thymidylate synthase effectively .
- Antimicrobial Screening : A study reported that specific indazole derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .
Properties
Molecular Formula |
C14H12F3N3O2 |
---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)13-9-5-1-2-6-10(9)19(18-13)11-7-3-4-8-12(11)20(21)22/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
ZWBXWNKDLVEDKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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